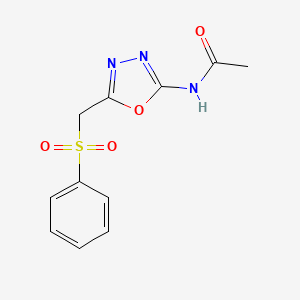

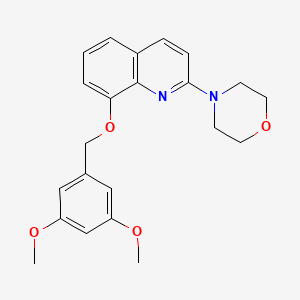

Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . 2-Methyl-4-nitrophenol is a nitrophenol derivative .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . 2-Methyl-4-nitrophenol has the linear formula CH3C6H3(NO2)OH .Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . 2-Methyl-4-nitrophenol has a molecular weight of 153.14 .科学的研究の応用

Antitumor Activity

Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives have been studied for their antitumor activities. Some compounds in this series have shown promise as antimitotic agents, potentially impacting the treatment of certain cancers. One study found that specific modifications to the compound's structure could significantly influence its cytotoxicity and mitosis inhibition in lymphoid leukemia L1210 cells (Temple, Rener, Comber, & Waud, 1991).

Structural and Spectroscopic Analysis

Detailed structural and spectroscopic characterizations of similar compounds have been carried out using techniques like X-ray diffraction crystallography and Fourier Transform Infrared Spectroscopy (FT-IR). Such analyses provide valuable insights into the molecular geometry and vibrational frequencies of these compounds, essential for understanding their chemical properties and potential applications in various fields (Pekparlak et al., 2018).

Antimicrobial and Antifungal Properties

Several derivatives of Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate have been synthesized and evaluated for their antimicrobial and antifungal activities. Some of these compounds have shown high potency against certain bacteria and fungi, indicating their potential as antimicrobial agents in pharmaceutical applications (Tiwari et al., 2018).

Corrosion Inhibition

In the industrial field, derivatives of this compound have been explored as corrosion inhibitors for mild steel. Their efficacy in protecting metal surfaces from corrosion could have significant implications for industrial applications, particularly in environments where metal components are susceptible to degradation (Dohare et al., 2017).

Chemical Synthesis and Reactions

The compound and its derivatives have been used in various chemical synthesis processes. Their reactivity and the possibility of forming diverse molecular structures make them valuable in synthetic organic chemistry, leading to the creation of novel compounds with potential applications across different fields (Singh, Arora, Falkowski, Liu, & Moreland, 2009).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves the condensation of ethyl acetoacetate with 2-nitroaniline to form ethyl 2-(2-nitrophenyl)amino-4-oxobutanoate. This intermediate is then reacted with thiourea to form ethyl 2-(2-nitrophenyl)amino-4-oxo-5-thioxoimidazolidine-1-carboxylate. The final compound is obtained by reacting this intermediate with methyl vinyl ketone and acetic anhydride in the presence of a base to form Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate.", "Starting Materials": [ "Ethyl acetoacetate", "2-nitroaniline", "Thiourea", "Methyl vinyl ketone", "Acetic anhydride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Ethyl acetoacetate is condensed with 2-nitroaniline in the presence of a base to form ethyl 2-(2-nitrophenyl)amino-4-oxobutanoate.", "Ethyl 2-(2-nitrophenyl)amino-4-oxobutanoate is reacted with thiourea to form ethyl 2-(2-nitrophenyl)amino-4-oxo-5-thioxoimidazolidine-1-carboxylate.", "Ethyl 2-(2-nitrophenyl)amino-4-oxo-5-thioxoimidazolidine-1-carboxylate is reacted with methyl vinyl ketone and acetic anhydride in the presence of a base to form Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate." ] } | |

CAS番号 |

899957-57-4 |

製品名 |

Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate |

分子式 |

C16H16N4O6S |

分子量 |

392.39 |

IUPAC名 |

ethyl 6-methyl-4-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-6-4-5-7-11(10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23) |

InChIキー |

DUJGIJBLFDTDRA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)

![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2534231.png)

![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2534232.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2534234.png)